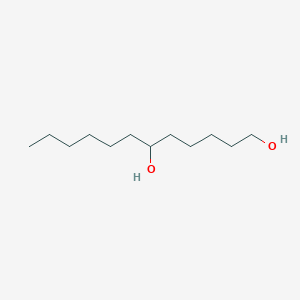

1,6-Dodecanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a primary fatty alcohol with hydroxy groups at positions 1 and 6 of the dodecane chain. This compound is widely used in various industrial applications, including the production of polymers, lubricants, and personal care products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydroxylation of Alkanes: One common method for producing 1,6-dodecanediol involves the hydroxylation of dodecane using heavy metal catalysts under high temperature and pressure.

Reduction of Dodecanedioic Acid: Another method includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to obtain this compound.

Industrial Production Methods:

Whole-Cell Biotransformation: Recent advancements have introduced biotechnological methods, such as using genetically modified Escherichia coli to produce this compound through whole-cell biotransformation.

Chemical Synthesis: Traditional chemical synthesis methods remain prevalent in industrial settings due to their scalability and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 1,6-Dodecanediol can be oxidized to form dodecanedioic acid.

Reduction: It can undergo reduction reactions to produce dodecanol.

Substitution: The hydroxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.

Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.

Major Products Formed:

Oxidation: Dodecanedioic acid.

Reduction: Dodecanol.

Substitution: Various substituted dodecanediols depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: 1,6-Dodecanediol is used as a monomer in the synthesis of polyesters and polyurethanes, which are essential in the production of biodegradable plastics and medical devices.

Biology: It serves as a precursor for the synthesis of lipids and other biomolecules in biological research.

Medicine: The compound is utilized in the formulation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.

Industry: It is employed in the manufacturing of lubricants, personal care products, and as an intermediate in the production of various chemicals.

Mecanismo De Acción

Molecular Targets and Pathways:

Polymerization: In polymer synthesis, 1,6-dodecanediol acts as a diol monomer that undergoes polycondensation reactions to form polyesters and polyurethanes.

Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing lipid metabolism and cellular processes.

Comparación Con Compuestos Similares

1,10-Decanediol: Similar to 1,6-dodecanediol, it is used in the production of polyesters and polyurethanes but has a shorter carbon chain.

1,12-Dodecanediol: This compound has a longer carbon chain and is used in similar applications but may exhibit different physical and chemical properties due to the extended chain length.

1,16-Hexadecanediol: Another diol with an even longer carbon chain, used in the production of high-molecular-weight polymers.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

Número CAS |

39516-25-1 |

|---|---|

Fórmula molecular |

C12H26O2 |

Peso molecular |

202.33 g/mol |

Nombre IUPAC |

dodecane-1,6-diol |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3 |

Clave InChI |

PWFJZHKVDZWYHG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CCCCCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)